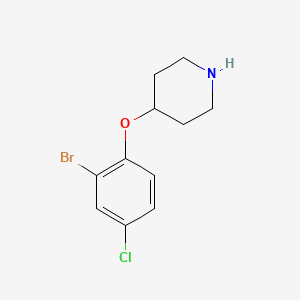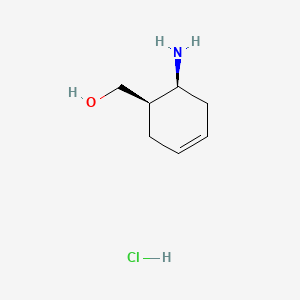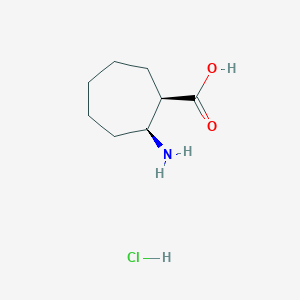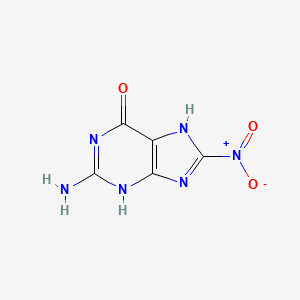![molecular formula C11H15N5O5 B7774955 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B7774955.png)
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one” is known as 2’-O-Methylguanosine. It is a modified nucleoside that consists of a guanine base attached to a ribose sugar, where the hydroxyl group at the 2’ position of the ribose is replaced by a methoxy group. This modification is significant in various biological processes and has implications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2’-O-Methylguanosine can be synthesized through a multi-step chemical process. The synthesis typically starts with the protection of the hydroxyl groups of ribose, followed by the introduction of the guanine base. The key step involves the methylation of the 2’ hydroxyl group to form the methoxy group. This can be achieved using methylating agents such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 2’-O-Methylguanosine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required standards for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-Methylguanosine undergoes various chemical reactions, including:
Oxidation: The guanine base can be oxidized to form 8-oxo-2’-O-methylguanosine.
Reduction: Reduction reactions are less common but can involve the reduction of the guanine base.
Substitution: The methoxy group at the 2’ position can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions include various derivatives of 2’-O-Methylguanosine, such as 8-oxo-2’-O-methylguanosine and substituted analogs with different functional groups at the 2’ position.
Applications De Recherche Scientifique
2’-O-Methylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: It plays a role in the study of RNA modifications and their impact on gene expression and regulation.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of diagnostic tools and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2’-O-Methylguanosine involves its incorporation into RNA molecules, where it can influence the structure and function of the RNA. The methoxy group at the 2’ position enhances the stability of the RNA by protecting it from enzymatic degradation. This modification can also affect the binding of proteins and other molecules to the RNA, thereby influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-O-Methyladenosine
- 2’-O-Methylcytidine
- 2’-O-Methyluridine
Uniqueness
2’-O-Methylguanosine is unique due to its specific modification at the 2’ position of the ribose and the presence of the guanine base. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to other 2’-O-methylated nucleosides, 2’-O-Methylguanosine has unique interactions with proteins and enzymes, which can be exploited in various therapeutic and diagnostic applications.
Propriétés
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYNGSFVYRPRCG-KQYNXXCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-methylphenoxy)acetamide](/img/structure/B7774886.png)

![4-[(3-Methylphenoxy)methyl]piperidine](/img/structure/B7774907.png)
![3-[(Piperidin-4-yl)methoxy]benzonitrile](/img/structure/B7774912.png)

![4-[(4-Fluoro-3-methylphenoxy)methyl]piperidine](/img/structure/B7774918.png)
![(1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride](/img/structure/B7774926.png)

![4-[(3-Fluorophenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7774938.png)


![2-amino-9-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B7774951.png)

